DADPS Biotin Alkyne
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Overview
Description
DADPS Biotin Alkyne is a specialized reagent used in the field of bioorthogonal chemistry. It contains a biotin moiety linked to an azide moiety through a spacer arm that includes a cleavable dialkoxydiphenylsilane (DADPS) linker. This compound is particularly useful in biomolecular labeling and proteomic studies due to its ability to efficiently capture and release biomolecules under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DADPS Biotin Alkyne involves the conjugation of biotin to an azide moiety via a DADPS linker. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), or chloroform. The reaction conditions are mild, often involving room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The compound is then purified using techniques such as chromatography and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
DADPS Biotin Alkyne primarily undergoes click chemistry reactions, specifically the azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it ideal for bioorthogonal applications .
Common Reagents and Conditions
The azide-alkyne cycloaddition reaction typically requires a copper catalyst, although copper-free variants are also available. The reaction conditions are generally mild, often performed at room temperature with solvents like DMSO or DMF .
Major Products Formed
The primary product formed from the azide-alkyne cycloaddition is a triazole ring, which links the biotin moiety to the target molecule. This product is stable and can be further used in various biochemical assays .
Scientific Research Applications
DADPS Biotin Alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the efficient and selective labeling of biomolecules.
Biology: Facilitates the study of protein interactions and cellular processes through biomolecular labeling.
Medicine: Aids in the development of diagnostic tools and targeted drug delivery systems.
Industry: Employed in the production of bioconjugates and other specialized reagents for research and development
Mechanism of Action
The mechanism of action of DADPS Biotin Alkyne involves the formation of a stable triazole ring through the azide-alkyne cycloaddition. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes. The DADPS linker is cleavable under mild acidic conditions, allowing for the efficient release of captured biomolecules .
Comparison with Similar Compounds
Similar Compounds
DADPS Biotin Azide: Similar in structure but contains an azide moiety instead of an alkyne.
DADPS H2/D2 Biotin Alkyne: Contains isotopic variants for mass spectrometry applications.
Uniqueness
DADPS Biotin Alkyne is unique due to its cleavable DADPS linker, which allows for the efficient release of captured biomolecules under mild conditions. This feature makes it particularly attractive for use in proteomic studies and biomolecular labeling .
Biological Activity
DADPS Biotin Alkyne is a specialized chemical probe that has garnered attention in proteomics and biomolecular studies due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanism, applications, and comparative advantages in various experimental settings.
Overview of this compound
DADPS (dialkoxydiphenylsilane) Biotin Alkyne is a bioconjugate that combines a biotin moiety with an azide moiety through a cleavable DADPS linker. The compound facilitates the capture and subsequent release of biomolecules under mild conditions, making it particularly useful for proteomic applications where preserving protein integrity is crucial.
Chemical Properties:
- Molecular Weight: 827.12 g/mol
- Chemical Formula: C42H62N4O9SSi
- Solubility: Soluble in DMSO, DMF, THF, DCM, and chloroform
- Storage Conditions: -20°C .
The this compound operates through a click chemistry mechanism, specifically utilizing the azide-alkyne cycloaddition reaction. Upon binding to target proteins via the biotin-streptavidin interaction, the DADPS linker can be cleaved using mild acidic conditions (e.g., 10% formic acid), releasing the labeled proteins while leaving a small molecular fragment attached. This feature significantly reduces nonspecific interactions and enhances the purity of isolated proteins .
Applications in Proteomics
This compound has been employed in various studies for its ability to improve protein labeling efficiency and specificity:
- Protein Enrichment: It allows for the enrichment of azide-modified proteins through conventional biotin-streptavidin affinity purification. The DADPS linker’s cleavability ensures that proteins can be released without extensive denaturation or contamination .
- Mass Spectrometry: The compound is particularly beneficial for downstream applications such as mass spectrometry, where it aids in the identification and characterization of proteins by providing clean samples for analysis .
- Cellular Studies: Recent research has demonstrated the utility of this compound in studying protein interactions within cells, including profiling cysteine-reactive covalent drugs and monitoring newly synthesized proteins .
Comparative Advantages
Compared to traditional biotin linkers, this compound offers several advantages:
- Mild Release Conditions: The ability to release biomolecules under mild conditions minimizes damage to sensitive proteins.
- Reduced Contamination: The small residual fragment left on the protein after cleavage reduces the likelihood of co-elution with contaminants .
- Versatility in Applications: Its effectiveness in both protein enrichment and mass spectrometry makes it a versatile tool in biochemical research.
Case Studies
Several studies have highlighted the effectiveness of this compound in various contexts:
- Study on Cysteine Reactivity: A comparative study showed that using DADPS linkers led to a higher identification rate of unique cysteine residues compared to other linkers like azobenzene. This was attributed to better labeling efficiency and specificity .
- Proteomic Profiling: In proteomic profiling studies, this compound facilitated improved recovery rates of target proteins from complex mixtures, demonstrating its utility in high-throughput applications .
Data Table: Properties and Applications
Property/Feature | Details |
---|---|
Molecular Weight | 827.12 g/mol |
Chemical Composition | C42H62N4O9SSi |
Solubility | DMSO, DMF, THF, DCM, Chloroform |
Storage Conditions | -20°C |
Release Conditions | 10% Formic Acid (0.5 h) |
Applications | Protein enrichment, mass spectrometry |
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N4O9SSi/c1-4-5-14-23-54-57(34-15-8-6-9-16-34,35-17-10-7-11-18-35)55-42(2,3)33-44-39(48)21-24-50-26-28-52-30-31-53-29-27-51-25-22-43-38(47)20-13-12-19-37-40-36(32-56-37)45-41(49)46-40/h1,6-11,15-18,36-37,40H,5,12-14,19-33H2,2-3H3,(H,43,47)(H,44,48)(H2,45,46,49)/t36-,37-,40-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUQDDBYPFLTPN-HKGQQODZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N4O9SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.